Technical Whitepaper: Physicochemical Profiling and Pharmacological Applications of 5-(Tert-butylamino)-1,3,4-thiadiazole-2-thiol
Technical Whitepaper: Physicochemical Profiling and Pharmacological Applications of 5-(Tert-butylamino)-1,3,4-thiadiazole-2-thiol
Executive Summary
In the landscape of modern medicinal chemistry, five-membered sulfur-containing heterocycles have emerged as versatile pharmacophores. Among these, 5-(tert-butylamino)-1,3,4-thiadiazole-2-thiol (CAS: 27391-63-5) serves as a critical building block for the development of bioactive molecules. Its structural significance is primarily attributed to its role as a bioisostere of pyrimidine, enabling profound interference with DNA replication and enzymatic pathways (1)[1]. This whitepaper provides an in-depth technical analysis of its structural dynamics, mechanistic pharmacology, and self-validating synthetic protocols, designed specifically for drug development professionals.
Physicochemical Profiling & Structural Dynamics
The therapeutic viability of 1,3,4-thiadiazole derivatives is deeply rooted in their unique physicochemical properties. Below is the foundational chemical profile of 5-(tert-butylamino)-1,3,4-thiadiazole-2-thiol:
| Property | Value |
| IUPAC Name | 5-(tert-butylamino)-1,3,4-thiadiazole-2(3H)-thione |
| CAS Number | 27391-63-5 |
| Molecular Formula | C₆H₁₁N₃S₂ |
| Molecular Weight | 189.30 g/mol |
| InChIKey | NXNOVKHNGVDGJG-UHFFFAOYSA-N |
Causality in Structural Dynamics: Thiol-Thione Tautomerism
In solution, this compound exhibits thiol-thione tautomerism. The highly electronegative N–C–S moiety induces a mesoionic character across the 1,3,4-thiadiazole ring (3)[3]. Despite the internal separation of charges, the overall molecule remains neutral. This mesoionic nature is the direct causal factor behind its high lipophilicity, allowing the compound to easily cross cellular membranes and achieve excellent oral bioavailability without requiring active transport mechanisms (4)[4].
Mechanistic Pharmacology & Target Interactions
The 1,3,4-thiadiazole ring is not merely a structural scaffold; it actively dictates target binding affinity.
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Pyrimidine Bioisosterism: By mimicking the core structure of three nucleic bases, the thiadiazole ring competitively interferes with DNA replication processes in rapidly dividing cells, making it a potent anticancer pharmacophore[1].
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C-S σ Orbital Interactions:* The presence of C-S σ* orbitals creates localized regions of low electron density on the sulfur atom. This electronic configuration facilitates strong, directional interactions with nucleophilic residues in target proteins (e.g., the zinc-bound water in Carbonic Anhydrase or the kinase domain of EGFR)[1][3].
Caption: Pharmacological pathway of 1,3,4-thiadiazole derivatives in cellular targeting.
Experimental Methodologies: Self-Validating Synthesis Protocol
To synthesize 5-(tert-butylamino)-1,3,4-thiadiazole-2-thiol with high purity, a one-pot heterocyclization approach is utilized (5)[5]. This protocol is engineered with built-in causality and validation checks to ensure reproducibility.
Step-by-Step Workflow:
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Reagent Preparation: Dissolve 1 equivalent of tert-butylthiosemicarbazide in absolute ethanol.
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Causality: Absolute ethanol is strictly required to prevent water-mediated hydrolysis of the intermediates during the cyclization phase.
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Base Catalysis: Add 1.2 equivalents of Potassium Hydroxide (KOH) to the solution.
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Causality: KOH acts as a strong base to deprotonate the thiosemicarbazide, significantly increasing its nucleophilicity for the subsequent attack on carbon disulfide.
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Carbon Disulfide Addition: Cool the mixture to 0–5°C using an ice bath. Slowly add 1.2 equivalents of Carbon Disulfide (CS₂) dropwise under continuous magnetic stirring.
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Causality: The reaction with CS₂ is highly exothermic. Strict temperature control prevents the volatilization of CS₂ (boiling point 46°C) and suppresses the formation of unwanted side-products.
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Heterocyclization (Reflux): Gradually heat the mixture to reflux (approx. 78°C) for 4 to 6 hours.
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Validation Check 1: Monitor the reaction progress via Thin-Layer Chromatography (TLC) using an ethyl acetate/hexane (1:2) eluent. The complete disappearance of the starting thiosemicarbazide spot confirms successful ring-closure[1].
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Acidification & Precipitation: Cool the reaction mixture to room temperature, then pour it over crushed ice. Carefully acidify the solution using dilute Hydrochloric Acid (HCl) until precipitation occurs.
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Validation Check 2: The pH must be strictly verified using pH paper to reach exactly 3-4. Causality: At higher pH levels, the product remains dissolved as a soluble potassium thiolate salt. Acidification forces the conversion to the insoluble thiol/thione tautomer, driving maximum yield[1].
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Purification: Filter the resulting precipitate under vacuum, wash thoroughly with cold distilled water to remove KCl salts, and recrystallize from ethanol to yield the pure 5-(tert-butylamino)-1,3,4-thiadiazole-2-thiol.
Caption: Synthetic workflow for 5-(tert-butylamino)-1,3,4-thiadiazole-2-thiol via cyclization.
Quantitative Data: Efficacy of Thiadiazole Derivatives
The 1,3,4-thiadiazole core demonstrates broad-spectrum pharmacological efficacy. To contextualize the potency of derivatives synthesized from this core scaffold, the following table summarizes the inhibitory concentrations (IC₅₀) against various biological targets:
| Derivative / Compound Class | Biological Target | IC₅₀ Value | Reference |
| Compound 32a (Thiadiazole Hybrid) | EGFR (Enzymatic Inhibition) | 0.08 µM | [1] |
| Compound 8 (Schiff Base Analogue) | α-Glucosidase | 1.10 µM | [3] |
| Compound 2g (Amino-thiadiazole) | LoVo Cancer Cell Line | 2.44 µM | [4] |
| Compound 2g (Amino-thiadiazole) | MCF-7 Cancer Cell Line | 23.29 µM | [4] |
The data clearly illustrates that functionalizing the 5-amino position (such as with a tert-butyl group) and the 2-thiol position can yield sub-micromolar potency depending on the target receptor architecture.
References
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[1] Title: Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents Source: MDPI URL:
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[5] Title: Synthesis and diuretic activity of novel 5-amino-1,3,4-thiadiazole-2-thiol derivatives Source: ResearchGate URL:
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[4] Title: Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation Source: PMC (NIH) URL:
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[3] Title: New 1,3,4-Thiadiazole Derivatives as α-Glucosidase Inhibitors Source: PMC (NIH) URL:
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[2] Title: 5-(tert-butylamino)-1,3,4-thiadiazole-2-thiol Source: PubChemLite URL:
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Title: 5-(tert-butylamino)-1,3,4-thiadiazole-2-thiol | 27391-63-5 Source: Sigma-Aldrich URL:
Sources
- 1. mdpi.com [mdpi.com]
- 2. PubChemLite - 5-(tert-butylamino)-1,3,4-thiadiazole-2-thiol (C6H11N3S2) [pubchemlite.lcsb.uni.lu]
- 3. New 1,3,4-Thiadiazole Derivatives as α-Glucosidase Inhibitors: Design, Synthesis, DFT, ADME, and In Vitro Enzymatic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
